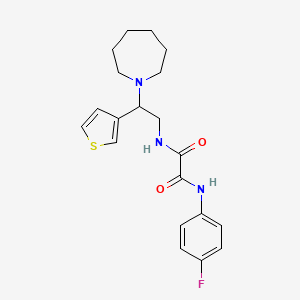

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions aimed at combining specific functional groups to achieve the desired molecular structure. For example, a novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the synthesis of our compound of interest, demonstrating the intricate steps involved in creating such molecules (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds often features intermolecular hydrogen bonding and specific conformations that contribute to their stability and reactivity. For instance, a study detailed the crystal structure of a compound with intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings, which could be relevant to understanding the molecular structure of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorophenyl)oxalamide (Yun-Jeong Lee et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups and molecular architecture. For example, compounds containing oxalamide groups have been shown to participate in various chemical reactions, leading to the formation of polymers containing the fluorosulfonimide group, which suggests the potential reactivity of our compound of interest in similar contexts (Macneill et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding how a compound behaves under different conditions. For example, the crystal structure of a closely related compound was analyzed, providing insights into its solid-state conformation and potential intermolecular interactions (S. Nagaraju et al., 2018).

Wissenschaftliche Forschungsanwendungen

Azepane Derivatives and Their Applications

PKB Inhibitors : Novel azepane derivatives have been evaluated for their inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives are of interest due to their potential as drugs, despite the instability of some original structures in plasma. Through structure-based optimization, certain azepane derivatives showed promising in vitro inhibitory activity and improved plasma stability, making them relevant for therapeutic applications (Breitenlechner et al., 2004).

N-Heterocycles Synthesis : Azepanes have been utilized in the synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts. The methodology allows for the creation of morpholines, piperazines, azepines, and oxazepines with high regio- and diastereoselectivity, showcasing the versatility of azepane derivatives in synthesizing complex heterocyclic structures (Matlock et al., 2015).

Thiophene Derivatives and Their Applications

- Biological Activities : Substituted thiophenes exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, antivirus, and antiprotozoal properties. They are also used in material science applications such as thin-film transistors and solar cells, highlighting the chemical versatility and significance of thiophene derivatives in both pharmaceutical and materials science research (Nagaraju et al., 2018).

Fluorophenyl Compounds and Their Applications

- Orexin-1 Receptor Mechanisms : The role of orexin-1 receptor mechanisms in compulsive food consumption has been studied, with findings suggesting that certain fluorophenyl compounds could represent novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Eigenschaften

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(4-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2S/c21-16-5-7-17(8-6-16)23-20(26)19(25)22-13-18(15-9-12-27-14-15)24-10-3-1-2-4-11-24/h5-9,12,14,18H,1-4,10-11,13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBFAJPJBBLUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorophenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime](/img/structure/B2486598.png)

amine hydrobromide](/img/no-structure.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one](/img/structure/B2486602.png)

![1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2486605.png)

![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2486610.png)

![2-[(4-Fluorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2486611.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2486612.png)

![Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2486619.png)